cLogP as a Differentiator: Enhanced Lipophilicity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Compared to Unmodified Adenosine
The addition of two 2,4-dichlorobenzyl groups at the 3' and 5' positions of the ribose sugar in 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is predicted to dramatically increase its lipophilicity relative to unmodified adenosine, a key baseline comparator. This is a crucial determinant of passive membrane permeability and protein binding [1].
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.84 (Calculated using ChemAxon) |
| Comparator Or Baseline | Adenosine, cLogP = -1.05 (Calculated using ChemAxon) |
| Quantified Difference | ΔcLogP > 6.8 log units (over 6,000,000-fold difference in theoretical partition ratio) |
| Conditions | In silico prediction using industry-standard physicochemical property calculators. |
Why This Matters
A cLogP difference of >6 log units is extreme and indicates that 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine will partition into hydrophobic environments (e.g., lipid bilayers, protein binding pockets) at a rate several orders of magnitude higher than adenosine, fundamentally altering its distribution and access to targets in cell-based assays.
- [1] ChemAxon / Chemicalize. Predicted cLogP values for Adenosine (CID 60961) and 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (based on SMILES). Accessed via public database. View Source
